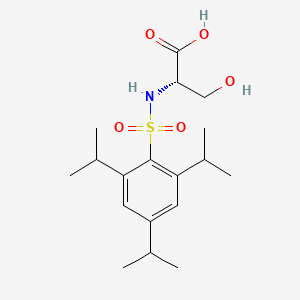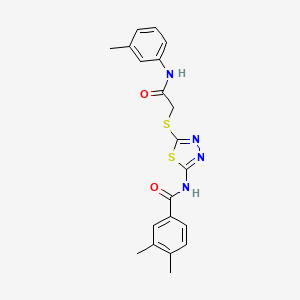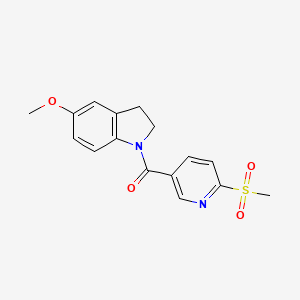![molecular formula C21H17N3OS B2458390 N-(benzo[d]thiazol-2-yl)-2-phényl-N-(pyridin-2-ylméthyl)acétamide CAS No. 886904-97-8](/img/structure/B2458390.png)
N-(benzo[d]thiazol-2-yl)-2-phényl-N-(pyridin-2-ylméthyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole and its derivatives are known for their wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They have been used in various fields such as cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal treatments .
Synthesis Analysis
The synthesis of “N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” can be achieved through various synthetic pathways. For instance, it can be prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen . The synthesis of benzothiazole derivatives has received much attention and has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” can be analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data . The structure of benzothiazole derivatives has been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” can be analyzed using various spectroscopic techniques. For instance, its IR spectrum can provide information about the functional groups present in the molecule . Its 1H and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Applications De Recherche Scientifique
- Recherche: Des études récentes ont exploré les dérivés de benzothiazole en tant que composés antituberculeux potentiels. Ces dérivés ont été synthétisés en utilisant diverses méthodes, notamment le couplage diazoïque, la condensation de Knoevenagel et l'irradiation micro-ondes .
- Activité in vitro et in vivo: Les concentrations inhibitrices de ces nouvelles molécules synthétisées ont été comparées à celles des médicaments de référence standard. Les dérivés de benzothiazole ont montré une puissance d'inhibition prometteuse contre Mycobacterium tuberculosis .
- Mécanisme de résistance: Outre la synthèse, la recherche s'est également concentrée sur la compréhension du mécanisme de résistance aux médicaments antituberculeux existants .
- Identification de la cible: Des études de docking moléculaire ont été menées pour identifier des inhibiteurs puissants ciblant l'enzyme DprE1, qui joue un rôle crucial dans l'infection tuberculeuse .
- Nouveaux composés: Les chercheurs ont conçu et synthétisé des dérivés de benzo[d]thiazole/quinoléine-2-thiol. Ces composés ont été évalués pour leur potentiel en tant qu'inhibiteurs de la détection de quorum, distincts des antibiotiques .
- Composés: Certains dérivés de benzothiazole ont montré une activité antiproliférative contre diverses lignées de cellules cancéreuses .
- Composés spécifiques: Les composés 7d, 7e, 7f, 7i, 1 et 2 ont été étudiés pour leur efficacité .
- Benzothiazole: Ce composé organique hétérocyclique est présent dans les produits naturels et contribue à leurs propriétés médicinales et pharmacologiques .
- Activités biologiques: Le benzothiazole présente un large éventail d'activités biologiques, ce qui en fait un échafaudage intéressant pour le développement de médicaments .
Activité antituberculeuse
Inhibition de la détection de quorum
Activité antiproliférative contre les cellules cancéreuses
Applications médicinales et pharmacologiques
Analogues hybrides et modélisation moléculaire
En résumé, le N-(benzo[d]thiazol-2-yl)-2-phényl-N-(pyridin-2-ylméthyl)acétamide est prometteur dans divers contextes scientifiques, de la recherche antituberculeuse à l'inhibition de la détection de quorum et aux études sur le cancer. Les chercheurs explorent activement son potentiel dans diverses disciplines . Si vous avez besoin d'informations plus détaillées sur un aspect spécifique, n'hésitez pas à demander! 😊
Orientations Futures
The future directions for the research on “N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” could involve further exploration of its biological activities and potential applications. For instance, further studies could be conducted to explore its potential as an anti-tubercular agent . Additionally, more research could be done to optimize its synthesis and improve its yield .
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause inhibitory effects . The compound’s interaction with its targets could lead to changes in the normal functioning of the target, thereby exerting its therapeutic or pharmacological effects.
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound might interfere with the cell wall biosynthesis pathway ofMycobacterium tuberculosis . This interference could lead to the inhibition of the growth and proliferation of the bacteria.
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound might inhibit the growth and proliferation ofMycobacterium tuberculosis .
Analyse Biochimique
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They interact with enzymes and proteins, such as DprE1, a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell wall .
Cellular Effects
The cellular effects of N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide are currently under investigation. Benzothiazole derivatives have shown promising results in inhibiting the growth of M. tuberculosis . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that benzothiazole derivatives exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-20(14-16-8-2-1-3-9-16)24(15-17-10-6-7-13-22-17)21-23-18-11-4-5-12-19(18)26-21/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGUMEFRWDAOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2458309.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide](/img/structure/B2458310.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2458313.png)


![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2458317.png)


![5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2458323.png)
![7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B2458326.png)
![N-benzyl-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2458327.png)
![N-cyclopentyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2458328.png)
![N-[4-(5-cyano-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazol-1-yl)phenyl]acetamide](/img/structure/B2458330.png)
